Di-Stearoyl-3-SN-phosphatidylcholine is a phospholipid belonging to the class of glycerophospholipids, which are crucial components of cellular membranes. This compound plays a significant role in maintaining membrane integrity and fluidity, influencing various biological processes. It is characterized by its two stearic acid chains attached to a glycerol backbone, making it an important model compound in lipid research and applications in drug delivery systems.
Di-Stearoyl-3-SN-phosphatidylcholine can be derived from natural sources such as egg yolk and soybeans, where it is found as a component of phospholipid mixtures. Its synthetic production is also common in laboratory settings and industrial applications, utilizing high-purity stearic acid and glycerol.
The synthesis of Di-Stearoyl-3-SN-phosphatidylcholine primarily involves the esterification of glycerophosphocholine with stearic acid. This reaction can be catalyzed by chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases.
Di-Stearoyl-3-SN-phosphatidylcholine features a glycerol backbone with two saturated stearic acid chains at the sn-1 and sn-2 positions, along with a phosphate group linked to a choline moiety.
The structural formula can be represented as follows:
Di-Stearoyl-3-SN-phosphatidylcholine can participate in several chemical reactions:
Di-Stearoyl-3-SN-phosphatidylcholine integrates into lipid bilayers, influencing their fluidity and stability. This compound interacts with membrane proteins and other lipids, modulating processes such as signal transduction and membrane trafficking. Its role as a substrate for enzymes involved in lipid metabolism further highlights its importance in cellular functions.
Di-Stearoyl-3-SN-phosphatidylcholine has diverse applications across various fields:
Distearoylphosphatidylcholine (DSPC) is a saturated, long-chain phospholipid characterized by two identical stearic acid (C18:0) residues esterified to the glycerol backbone. Its molecular structure confers unique biophysical properties critical for advanced drug delivery systems. The saturated hydrocarbon chains promote tight acyl chain packing and high phase transition temperatures (Tm ≈ 55°C), distinguishing DSPC from unsaturated phospholipids like dioleoylphosphatidylcholine (DOPC, Tm ≈ -20°C) [4] [7]. This structural rigidity underpins DSPC’s role in enhancing nanocarrier stability, modulating surface properties, and facilitating specific molecular interactions with therapeutic payloads.
DSPC serves as a fundamental structural component in liposomal and lipid nanoparticle (LNP) formulations, primarily due to its capacity to form highly ordered, low-permeability bilayers. Below its phase transition temperature (Tm), DSPC exists in a tightly packed gel phase characterized by minimal acyl chain mobility and reduced free volume. This dense packing significantly decreases membrane fluidity and permeability compared to unsaturated phospholipids, thereby minimizing passive drug leakage during systemic circulation [4].
The incorporation of cholesterol alongside DSPC synergistically enhances bilayer stability. Cholesterol inserts itself between DSPC molecules, filling free volume spaces within the gel phase membrane. This interaction broadens the phase transition profile of DSPC, effectively eliminating the sharp transition between gel and liquid-crystalline states. The resultant "liquid-ordered" phase exhibits enhanced mechanical robustness, reduced permeability to ions and small molecules, and improved resistance to serum-induced destabilization [4] [8]. This cholesterol-DSPC synergy is crucial for maintaining vesicle integrity during prolonged circulation, as evidenced in clinical formulations like DepoDur (morphine sulfate liposomes) and Marqibo (vincristine sulfate liposomes), which leverage this combination for sustained release [3].
Table 1: Impact of Phospholipid Saturation on Bilayer Properties Relevant to Drug Delivery
Phospholipid | Acyl Chain Profile | Phase Transition Temp (Tm, °C) | Primary Bilayer Phase at 37°C | Membrane Permeability |
---|---|---|---|---|
Distearoylphosphatidylcholine (DSPC) | 2 x C18:0 (saturated) | ~55 | Gel (Ordered) | Very Low |
Dioleoylphosphatidylcholine (DOPC) | 2 x C18:1 (unsaturated) | ~ -20 | Liquid-Disordered | High |
Dipalmitoylphosphatidylcholine (DPPC) | 2 x C16:0 (saturated) | ~41 | Gel/Liquid Crystal Coexistence | Low |
Hydrogenated Soy PC (HSPC) | Mixed saturated chains | ~53 | Gel (Ordered) | Low |
Furthermore, DSPC’s high Tm ensures the bilayer remains in a rigid gel state at physiological temperatures (37°C). This rigidity is critical for resisting mechanical stresses encountered during circulation, extrusion during manufacturing, and storage, contributing to the extended shelf-life of liposomal products. The dense packing also acts as a barrier against hydrolytic enzymes in serum, protecting encapsulated payloads such as nucleic acids or hydrophilic small molecules [3] [8].
The surface properties of lipid-based nanoparticles, particularly charge and hydrophilicity, dictate their interactions with biological components in vivo. DSPC, being zwitterionic at physiological pH, contributes a neutral surface charge to nanoparticles when used as the primary phospholipid. This neutrality minimizes non-specific electrostatic interactions with negatively charged serum proteins (e.g., albumin, immunoglobulins, complement factors) and cellular surfaces, thereby reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS) [3] [6].
Surface functionalization is often achieved by incorporating PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG), within DSPC-rich bilayers. The hydrophilic PEG chains form a steric hydration layer on the nanoparticle surface. DSPC's saturated chains provide a stable anchor point for these PEGylated lipids, ensuring their retention within the bilayer during circulation. This combination of a neutral DSPC base and a PEG corona significantly prolongs systemic circulation half-life by:
This mechanism is exemplified by FDA-approved formulations like Doxil (doxorubicin HCl liposomes) and Onivyde (irinotecan liposomes), where DSPC/cholesterol bilayers combined with DSPE-PEG enable enhanced permeability and retention (EPR) effect-mediated tumor targeting [3].
Table 2: Influence of Phospholipid Composition on Nanoparticle Opsonization and Circulation Time
Lipid Nanoparticle Surface Composition | Net Surface Charge | Serum Protein Adsorption | MPS Uptake | Circulation Half-Life |
---|---|---|---|---|
DSPC/Cholesterol/DSPE-PEG | Neutral (slightly neg) | Very Low | Very Low | Long (>24h) |
DSPC/Cholesterol (No PEG) | Neutral | Moderate | Moderate | Moderate (4-12h) |
Cationic Lipid (e.g., DOTAP, DDAB)/DSPC | Positive | High | High | Short (<1h) |
Anionic Lipid (e.g., DSPG)/DSPC | Negative | High | High | Short (<1h) |
While DSPC provides a neutral baseline, its bilayers can accommodate charged lipids to actively modulate surface charge for specific applications. For instance:
The choice of DSPC content and its ratio with charged lipids and PEGylated lipids thus allows fine-tuning of nanoparticle stealth properties and circulation kinetics for specific therapeutic goals [3] [6] [8].
DSPC's unique molecular structure facilitates specific interactions with diverse therapeutic agents, influencing their loading efficiency, retention, and release kinetics within lipid nanoparticles.
Hydrophobic Therapeutics: Drugs with significant hydrophobic character, such as paclitaxel or docetaxel, partition strongly into the hydrophobic core of the DSPC bilayer, formed by the apposed stearoyl chains. Van der Waals interactions between the drug's hydrophobic domains and the saturated acyl chains of DSPC are the primary driving force. The tight packing of the gel-phase DSPC bilayer provides a stable, high-capacity reservoir for such drugs. The drug's release rate is governed by the slow diffusion through the highly ordered lipid matrix and the partitioning coefficient between the lipid phase and the aqueous environment. This results in sustained release profiles beneficial for prolonged therapeutic action, as utilized in DepoDur for sustained morphine release [3] [4].
Amphiphilic Therapeutics: Molecules possessing both hydrophobic and hydrophilic regions, such as doxorubicin or irinotecan, exhibit complex interactions. The hydrophobic moiety anchors within the acyl chain region of the DSPC bilayer, while the hydrophilic portion may reside near the phospholipid headgroup interface or project into the aqueous interior. DSPC's phosphatidylcholine headgroup can engage in weak hydrogen bonding or electrostatic interactions with polar/charged groups of the drug. Furthermore, the rigidity of the DSPC gel phase restricts the mobility of embedded amphiphilic drugs, contributing to their retention and controlled release. This mechanism underpins the stability of liposomal formulations like Doxil and Lipodox [3] [8].
Nucleic Acids and Macromolecules: While DSPC itself is neutral and doesn't directly bind nucleic acids (e.g., mRNA, siRNA), it plays a crucial structural role in ionizable lipid nanoparticle (LNP) systems used for their delivery. LNPs typically combine an ionizable cationic lipid (e.g., DLin-MC3-DMA, ALC-0315), DSPC, cholesterol, and a PEGylated lipid. DSPC's key functions here include:
Synergistic Effects with Excipients: The molecular interactions of DSPC are significantly modulated by other lipid components. Cholesterol enhances DSPC membrane packing and reduces permeability, as previously discussed. PEGylated lipids like DSPE-PEG, while primarily imparting stealth, can also subtly alter the interfacial environment near the DSPC headgroups, potentially influencing drug partitioning or release kinetics near the surface [3] [8]. The precise nature and strength of DSPC-therapeutic interactions are thus determined by the combined lipid composition and the physicochemical properties of the drug itself.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7